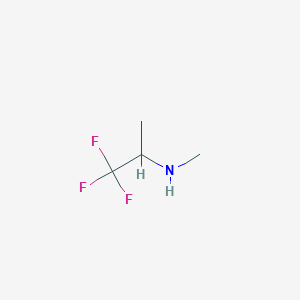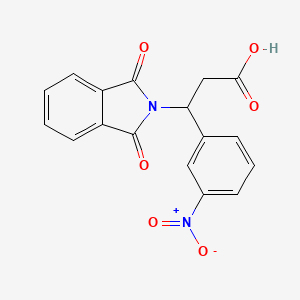
gamma-Oxo-1-pyrenebutanoic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Oxo-1-pyrenebutanoic acid sodium salt is an organic compound with the molecular formula C20H13NaO3. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is used in various scientific research applications, particularly in the detection of proteins and enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gamma-Oxo-1-pyrenebutanoic acid sodium salt can be synthesized through a multi-step process involving the oxidation of pyrene derivatives. One common method involves the oxidation of 1-pyrenebutyric acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The resulting gamma-Oxo-1-pyrenebutyric acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale oxidation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Oxo-1-pyrenebutanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The aromatic ring of the pyrene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
Applications De Recherche Scientifique
Gamma-Oxo-1-pyrenebutanoic acid sodium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Fluorescent Detection of Proteins: It is used to detect serum albumins and proteases such as trypsin through fluorescence spectroscopy.
Biological Studies: The compound is used to study protein-ligand interactions and enzyme activities.
Chemical Sensors: It serves as a fluorescent probe in the development of chemical sensors for detecting various analytes.
Industrial Applications: The compound is used in the development of fluorescent dyes and markers for industrial processes.
Mécanisme D'action
The mechanism of action of gamma-Oxo-1-pyrenebutanoic acid sodium salt involves its interaction with proteins and enzymes. The compound exhibits a quenched fluorescent change at 455 nm when it interacts with serum albumins due to π-stacking, hydrophobic interactions, and hydrogen bonding . This interaction allows for the detection and monitoring of proteins and enzymes in various biological and chemical assays.
Comparaison Avec Des Composés Similaires
Gamma-Oxo-1-pyrenebutanoic acid sodium salt can be compared with other pyrene derivatives such as:
1-Pyrenebutyric Acid: Similar in structure but lacks the gamma-oxo group, resulting in different chemical properties and applications.
1-Pyrene Carboxaldehyde: Contains an aldehyde group instead of the gamma-oxo group, leading to different reactivity and uses.
Pyrene: The parent compound, which lacks the butanoic acid and gamma-oxo functionalities, making it less versatile in specific applications.
This compound is unique due to its specific functional groups that confer distinct fluorescent properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
63450-99-7 |
|---|---|
Formule moléculaire |
C20H14NaO3 |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
sodium;4-oxo-4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C20H14O3.Na/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13;/h1-9H,10-11H2,(H,22,23); |
Clé InChI |
BUWCGBGVUYGPKW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)[O-].[Na+] |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O.[Na] |
| 63450-99-7 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)



![3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3055159.png)




![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)




